3-bromo-N-(2-nitrophenyl)propionamide
Description
3-Bromo-N-(2-nitrophenyl)propionamide is a brominated propionamide derivative featuring a nitro group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C9H9BrN2O3 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-N-(2-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
XTWCBQJUPQCPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Nitro Group Placement
- 3-Bromo-N-(4-Nitrophenyl)propionamide (): The para-nitro isomer demonstrates significant cytotoxicity against 4T1 murine breast cancer cells. Key Difference: Ortho-nitro substitution in the target compound introduces steric hindrance, which may reduce binding efficiency compared to the para isomer.
Halogen-Substituted Analogs
- 3-Bromo-N-(2-Fluorophenyl)propionamide ():
- The electron-withdrawing fluorine atom increases the amide’s electrophilicity but lacks the strong resonance effects of nitro.
- Activity : Fluorine’s smaller size may improve membrane permeability compared to bulkier nitro derivatives.
- 2-Bromo-N-(3-Chloro-2-Methylphenyl)propanamide ():
- Chlorine and methyl groups create steric and electronic effects distinct from nitro.
- Reactivity : The methyl group’s electron-donating nature may slow nucleophilic substitution at the bromine site compared to nitro-substituted analogs.
Complex Substituted Derivatives
- 3-Bromo-2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]propanamide (): Additional hydroxy and trifluoromethyl groups enhance hydrophilicity and metabolic stability.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituent Effects |
|---|---|---|---|
| 3-Bromo-N-(2-Nitrophenyl)propionamide | ~259.1 | ~2.1 | Ortho-nitro: High polarity, steric hindrance |
| 3-Bromo-N-(4-Nitrophenyl)propionamide | ~259.1 | ~2.0 | Para-nitro: Improved resonance |
| N-(3-Methylphenyl)-2-Bromopropionamide | 242.1 | ~2.5 | Methyl: Increased hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
